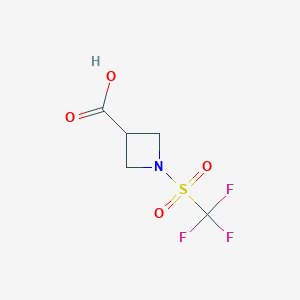
Ácido 1-(trifluorometilsulfonil)azetidina-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Trifluoromethanesulfonylazetidine-3-carboxylic acid is a unique chemical compound characterized by its azetidine ring structure, which is a four-membered nitrogen-containing heterocycle. The presence of the trifluoromethylsulfonyl group adds significant reactivity and versatility to the compound, making it valuable in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
1-Trifluoromethanesulfonylazetidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound’s unique structure makes it valuable in the study of enzyme interactions and protein modifications.
Industry: The compound is used in material science for the development of advanced polymers and coatings.
Mecanismo De Acción
Target of Action
1-(Trifluoromethylsulfonyl)azetidine-3-carboxylic acid is a versatile chemical compound used in scientific research. It is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the specific proteins or enzymes that the ADCs or PROTACs are designed to interact with.
Mode of Action
Instead, it serves as a bridge between the antibody or PROTAC and the drug molecule . The specific mode of action will therefore depend on the drug molecule that is attached to the linker.
Biochemical Pathways
The biochemical pathways affected by 1-(Trifluoromethylsulfonyl)azetidine-3-carboxylic acid will depend on the specific ADC or PROTAC it is part of . ADCs and PROTACs are designed to target specific proteins or enzymes, and the biochemical pathways they affect will be those in which the target protein or enzyme is involved.
Result of Action
The molecular and cellular effects of 1-(Trifluoromethylsulfonyl)azetidine-3-carboxylic acid are determined by the ADC or PROTAC it is part of . These effects can range from the inhibition of a specific enzyme to the induction of cell death, depending on the drug molecule attached to the linker.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Trifluoromethanesulfonylazetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the trifluoromethylsulfonyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the treatment of azetidine with catalytic amounts of gold complexes in the presence of specific reagents can lead to the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are often employed to scale up the production while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 1-Trifluoromethanesulfonylazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of simpler derivatives or the removal of the trifluoromethylsulfonyl group.
Substitution: The azetidine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the azetidine ring .
Comparación Con Compuestos Similares
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
Trifluoromethylsulfonyl aziridine: A three-membered ring analogue with similar reactivity.
Trifluoromethylsulfonyl pyrrolidine: A five-membered ring analogue with distinct properties.
Uniqueness: 1-Trifluoromethanesulfonylazetidine-3-carboxylic acid stands out due to its four-membered ring structure combined with the trifluoromethylsulfonyl group. This combination imparts unique reactivity and stability, making it a valuable compound in various applications .
Propiedades
IUPAC Name |
1-(trifluoromethylsulfonyl)azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO4S/c6-5(7,8)14(12,13)9-1-3(2-9)4(10)11/h3H,1-2H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXIELHKLNXPGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














